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Compound of Interest

Compound Name: 4-Chloro-2,3-difluorobenzoic acid

4-Chloro-2,3-difluorobenzoic acid is a halogenated aromatic carboxylic acid of significant
interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring
a chlorine atom and two adjacent fluorine atoms on the benzoic acid core, imparts specific
electronic properties and steric configurations. These characteristics make it a valuable and
versatile synthetic intermediate, particularly in the development of fluoroquinolone antibiotics
where the precise molecular architecture allows for efficient nucleophilic aromatic substitution
reactions.[1] A thorough understanding of its physical properties is paramount for its effective
use in synthesis, process development, and formulation, ensuring predictability, reproducibility,
and safety in its applications.

This guide provides a comprehensive overview of the core physical properties of 4-Chloro-2,3-
difluorobenzoic acid, grounded in established analytical techniques and authoritative data.
We will delve into its structural identity, thermal properties, solubility profile, and acidity,
providing not just the data, but also the methodologies for their empirical determination.

Core Physicochemical & Structural Identifiers

A precise identification of a chemical entity is the foundation of all subsequent research. The
key identifiers for 4-Chloro-2,3-difluorobenzoic acid are summarized below, providing a
shapshot of its molecular composition and registration information.
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Property Value Source
CAS Number 150444-94-3 [2][31[4115]
Molecular Formula C7H3CIF20:2 [31[5]
Molecular Weight 192.55 g/mol [3]
Appearance Off-white to white solid/powder  [1]

Purity Typically 297-99% [1][5]

Thermal Properties: Melting and Boiling Points

The thermal behavior of a compound is critical for determining its physical state under various
conditions, assessing its purity, and designing purification processes like recrystallization.

Thermal Property Value Notes
) ) ) ) A sharp melting point range is
Melting Point Not available in search results o ) )
indicative of high purity.
Boiling Point 280.7+£35.0 °C Predicted value.[4]

Expert Insight: The Importance of the Melting Point

The melting point is one of the most fundamental physical properties used to characterize a
solid organic compound.[6] For a pure crystalline solid, the melting point is a sharp, well-
defined temperature at which the substance transitions from solid to liquid.[7] The presence of
even small amounts of miscible impurities will typically cause a depression in the melting point
and a broadening of the melting range.[8] Therefore, an accurate melting point determination
serves as a crucial criterion for purity as well as for identification.

Protocol for Melting Point Determination (Capillary
Method)

This protocol outlines the standard capillary method for determining the melting point range of
a solid organic compound like 4-Chloro-2,3-difluorobenzoic acid.
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Workflow: Melting Point Determination
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Caption: Workflow for determining melting point via the capillary method.
Methodology:
e Sample Preparation:

o Place a small amount of dry 4-Chloro-2,3-difluorobenzoic acid on a clean, dry surface
and crush it into a fine powder.[7][9]

o Obtain a glass capillary tube (5-6 cm in length) and seal one end by rotating it in the outer
edge of a Bunsen burner flame for a few seconds.[7][8]

o Press the open end of the capillary tube into the powdered sample to collect a small
amount of material.

o Gently tap the sealed end of the tube on a hard surface to pack the powder down into the
bottom. The packed sample height should be approximately 1-3 mm.[9]

e Apparatus Setup:

o Insert the packed capillary tube into the sample holder of a melting point apparatus (e.g., a
Mel-Temp or similar device).

o Ensure the thermometer is correctly positioned to accurately measure the temperature of
the heating block.[6]

e Measurement:

o Initial (Rapid) Determination: Heat the apparatus rapidly to get an approximate melting
point. This saves time and establishes a target temperature range.

o Accurate Determination: Allow the apparatus to cool well below the approximate melting
point. Prepare a new sample and begin heating again.

o When the temperature is about 15-20°C below the approximate melting point, slow the
heating rate to 1-2°C per minute. A slow heating rate is critical for an accurate
measurement.[7]
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o Record the temperature (T-onset) at which the first drop of liquid appears.

o Record the temperature (T-complete) at which the entire sample has completely melted
into a clear liquid.[6]

o The recorded melting point is the range from T-onset to T-complete. For a pure compound,
this range should be narrow (0.5-1.0°C).

Solubility Profile

Solubility is a critical parameter in drug development, influencing bioavailability, formulation,
and routes of administration.[10] It is defined as the maximum concentration of a solute that
can dissolve in a solvent at a given temperature to form a saturated solution.[10][11]

Solvent Solubility Notes
Data not available. As a Intrinsic solubility is the
Aqueous Media carboxylic acid, solubility is solubility of the un-ionized

expected to be pH-dependent. form.[12]

Data not available. Likely
) soluble in polar organic Experimental determination is
Organic Solvents ) ) -~
solvents like DMSO, DMF, and required for specific solvents.

alcohols.

Expert Insight: pH-Dependent Solubility

For an ionizable compound like 4-Chloro-2,3-difluorobenzoic acid, aqueous solubility is
highly dependent on pH. The carboxylic acid group is protonated (neutral) at low pH and
deprotonated (anionic) at high pH. The anionic, or salt, form is generally much more water-
soluble than the neutral form. This relationship is governed by the compound's pKa.
Understanding the pH-solubility profile is therefore essential for designing oral drug
formulations and predicting absorption in the gastrointestinal tract.[12]

Protocol for Equilibrium Solubility Determination
(Shake-Flask Method)
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The shake-flask method is the gold standard for determining equilibrium solubility.[13][14] It
involves agitating an excess of the solid compound in a solvent until equilibrium is reached,
followed by analysis of the solute concentration in the saturated solution.

Workflow: Shake-Flask Solubility Determination
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Caption: Standard workflow for the shake-flask solubility method.
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Methodology:
e Preparation:

o Prepare buffer solutions at desired pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate
physiological conditions).[13]

o Add an excess amount of solid 4-Chloro-2,3-difluorobenzoic acid to a vial containing a
known volume of the buffer. "Excess" means enough solid remains undissolved at the end
of the experiment to ensure a saturated solution was formed.[12]

» Equilibration:

o Seal the vials and place them in a mechanical shaker or rotator in a temperature-
controlled environment (e.g., 37°C for biopharmaceutical relevance).[13]

o Agitate the samples for a sufficient period to reach equilibrium. This can take from 24 to 72
hours.[13][14] To confirm equilibrium, samples can be taken at different time points (e.g.,
24h, 48h, 72h) until the concentration plateaus.[13]

e Sample Processing:
o After equilibration, allow the vials to stand so the excess solid can settle.
o Carefully withdraw an aliquot of the supernatant (the clear liquid above the solid).

o Separate any remaining undissolved solid from the liquid. This is a critical step and is
typically done by centrifugation followed by filtration through a low-binding filter (e.qg.,
PVDF).

e Analysis:

o Quantify the concentration of the dissolved compound in the filtrate using a validated
analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV
detection.[12] HPLC is preferred as it can separate the analyte from any impurities or
degradation products.[12]
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o The measured concentration represents the equilibrium solubility at that specific pH and
temperature.

Acidity (pKa)

The pKa, or acid dissociation constant, is a quantitative measure of the strength of an acid in
solution.[15][16] For a carboxylic acid, it represents the pH at which the compound is 50% in its
protonated (acidic, R-COOH) form and 50% in its deprotonated (conjugate base, R-COO™)
form.[16]

Acidity Property Value Notes

pKa 2.70+£0.10 Predicted value.[4]

Expert Insight: Structural Effects on pKa

The pKa of benzoic acid is approximately 4.2. The predicted pKa of ~2.70 for 4-Chloro-2,3-
difluorobenzoic acid indicates it is a significantly stronger acid.[4] This increased acidity is
due to the inductive electron-withdrawing effects of the halogen substituents (Cl and F). These
electronegative atoms pull electron density away from the aromatic ring and the carboxylic acid
group, stabilizing the resulting carboxylate anion (the conjugate base) and thus favoring
dissociation of the proton. This makes the compound more acidic (lower pKa).[17]

Relationship between pH, pKa, and lonization
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Caption: lonization state of a carboxylic acid relative to pH and pKa.

Safety and Handling

While this guide focuses on physical properties, a brief overview of safety is essential for any
researcher. Halogenated benzoic acids should be handled with care.

e Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[18][19][20]

o Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant
gloves, and a lab coat.[18][19] Handle in a well-ventilated area or a chemical fume hood.[18]
[19]

e Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][18]
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Conclusion

The physical properties of 4-Chloro-2,3-difluorobenzoic acid—its identity, thermal
characteristics, solubility, and acidity—are interconnected and foundational to its application in
research and development. The predicted low pKa suggests high acidity, which in turn governs
its pH-dependent solubility, a critical factor for its use in pharmaceutical synthesis and
formulation. This guide has provided both the established data for these properties and the
robust, validated protocols required for their empirical determination. By applying these
methodologies, researchers can ensure the quality, consistency, and effective application of
this important chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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